Pyrethrine 1

Description

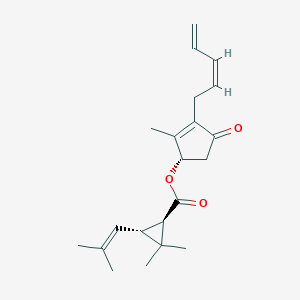

Structure

2D Structure

Propriétés

IUPAC Name |

(2-methyl-4-oxo-3-penta-2,4-dienylcyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-7-8-9-10-15-14(4)18(12-17(15)22)24-20(23)19-16(11-13(2)3)21(19,5)6/h7-9,11,16,18-19H,1,10,12H2,2-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVGZAWFACYCSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859226 | |

| Record name | 2-Methyl-4-oxo-3-(penta-2,4-dien-1-yl)cyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis of Pyrethrin I in Tanacetum Cinerariifolium

Elucidation of Biosynthetic Pathways

The complete biosynthetic route to Pyrethrin I has been elucidated through a combination of isotopic tracer studies, transcriptomic analysis, and enzymatic characterization. It is now understood that the acid component is derived from terpene metabolism, while the alcohol component originates from fatty acid metabolism. nih.govmdpi.com

The acid portion of Pyrethrin I is (+)-trans-chrysanthemic acid, an irregular monoterpene characterized by a cyclopropane (B1198618) ring structure. researchgate.net Its synthesis occurs within the plastids of glandular trichome cells. nih.govmdpi.comresearchgate.netnih.gov

The biosynthesis of chrysanthemic acid begins with the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. maxapress.commdpi.comresearchgate.netcore.ac.uk This pathway, located in the plastids, synthesizes the five-carbon isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), from primary metabolites glyceraldehyde-3-phosphate and pyruvate. core.ac.ukku.ac.thresearchgate.net While early studies suggested the involvement of the mevalonate (B85504) (MVA) pathway, subsequent research using 13C-labelled D-glucose as a precursor definitively established the MEP pathway as the primary route for the biosynthesis of the acid moiety in pyrethrins (B594832). portlandpress.comresearchgate.net

The first committed step in chrysanthemic acid formation is the unusual head-to-middle condensation of two DMAPP molecules to form chrysanthemyl diphosphate (CDP). portlandpress.comresearchgate.netresearchgate.net This reaction is catalyzed by chrysanthemyl diphosphate synthase (CDS). nih.gov Further research has revealed that this enzyme is bifunctional and is more accurately described as a chrysanthemol (B1213662) synthase (CHS). portlandpress.comnih.govnih.govuniprot.org The CHS enzyme not only catalyzes the formation of CDP but also the subsequent hydrolysis of the diphosphate group to yield the alcohol intermediate, chrysanthemol. researchgate.netnih.govnih.govuniprot.org

Following its formation, chrysanthemol undergoes a two-step oxidation process to become chrysanthemic acid. portlandpress.com

Tanacetum cinerariifolium alcohol dehydrogenase 2 (TcADH2) oxidizes chrysanthemol to the intermediate aldehyde, chrysanthemal. portlandpress.com

Tanacetum cinerariifolium aldehyde dehydrogenase 1 (TcALDH1) then catalyzes the oxidation of chrysanthemal to the final product, chrysanthemic acid. portlandpress.com

| Enzyme | Abbreviation | Function in Pathway |

|---|---|---|

| Chrysanthemol Synthase | CHS (also known as CDS) | Catalyzes the condensation of two DMAPP molecules to chrysanthemyl diphosphate (CDP) and its subsequent hydrolysis to chrysanthemol. nih.govnih.govuniprot.org |

| Alcohol Dehydrogenase 2 | TcADH2 | Oxidizes chrysanthemol to chrysanthemal. portlandpress.com |

| Aldehyde Dehydrogenase 1 | TcALDH1 | Oxidizes chrysanthemal to chrysanthemic acid. portlandpress.com |

Pyrethrolone (B1236646) is the specific alcohol moiety required for the formation of Pyrethrin I. oup.com It is one of three related alcohols, collectively known as rethrolones, found in the different pyrethrin esters. oup.com

The biosynthesis of pyrethrolone originates from the oxylipin pathway, which involves the enzymatic oxidation of polyunsaturated fatty acids. tandfonline.comresearchgate.netcore.ac.ukaocs.org The specific precursor for the rethrolone backbone is linolenic acid. portlandpress.comresearchgate.net This pathway shares its initial enzymatic steps with the biosynthesis of the well-known plant hormone, jasmonic acid. nih.govportlandpress.comnih.gov

The connection to jasmonic acid (JA) biosynthesis is crucial for pyrethrolone formation. The pathway begins when linolenic acid is converted to 12-oxo-phytodienoic acid (OPDA) through the sequential action of enzymes common to both pathways: Lipoxygenase (LOX), Allene (B1206475) Oxide Synthase (AOS), and Allene Oxide Cyclase (AOC). oup.comnih.govportlandpress.com

At the OPDA branch point, the metabolic flux diverges, with one path leading to JA and the other leading toward the rethrolones. portlandpress.com The route to pyrethrolone involves several key enzymatic steps:

The pathway proceeds from OPDA to the formation of jasmone (B1672801). oup.comoup.comnih.gov

Jasmone is then hydroxylated by a specific cytochrome P450 enzyme, Jasmone Hydroxylase (TcJMH), to produce jasmolone. oup.comoup.com

In the final step, jasmolone is converted directly to pyrethrolone via a desaturation reaction that introduces a double bond into the side chain. oup.com This reaction is catalyzed by another specialized cytochrome P450 enzyme named Pyrethrolone Synthase (TcPYS). oup.comresearchgate.netnih.gov

The regulatory role of the jasmonate signaling pathway is highlighted by the fact that external application of methyl jasmonate (MeJA) induces the expression of pyrethrin biosynthetic genes, including TcCHS and TcAOC, and significantly increases the accumulation of pyrethrins in the plant. maxapress.comnih.govoup.com

| Enzyme | Abbreviation | Function in Pathway |

|---|---|---|

| Lipoxygenase | LOX | Initiates the oxylipin pathway by oxidizing linolenic acid. nih.govportlandpress.com |

| Allene Oxide Synthase | AOS | A key enzyme in the shared pathway leading to OPDA. nih.govportlandpress.com |

| Allene Oxide Cyclase | AOC | Catalyzes the formation of the cyclopentenone ring in OPDA. nih.govportlandpress.com |

| Jasmone Hydroxylase | TcJMH | A cytochrome P450 enzyme that converts jasmone to jasmolone. oup.comoup.com |

| Pyrethrolone Synthase | TcPYS | A cytochrome P450 enzyme that catalyzes the desaturation of jasmolone to form pyrethrolone. oup.comresearchgate.netnih.gov |

Alcohol Moiety Biosynthesis (Pyrethrolone)

Enzymatic Components and Gene Identification in Pyrethrin I Synthesis

The formation of Pyrethrin I is the result of two distinct biosynthetic pathways converging: one for the acid moiety and another for the alcohol moiety. maxapress.comresearchgate.net The acid component, (+)-trans-chrysanthemic acid, is a monoterpenoid derived from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. maxapress.comportlandpress.com A pivotal enzyme in this pathway is chrysanthemyl diphosphate synthase (CDS), which catalyzes the condensation of two dimethylallyl diphosphate (DMAPP) molecules to form chrysanthemyl diphosphate. wikipedia.orgnih.gov This intermediate is then converted to (+)-trans-chrysanthemic acid through the action of enzymes such as alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). portlandpress.com

The alcohol moiety of Pyrethrin I, pyrethrolone, is derived from the jasmonic acid (JA) pathway. researchgate.netnih.gov Key enzymes in the initial stages of this pathway include lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC). oup.comoup.com A critical step in forming the specific rethrolone precursor for Pyrethrin I is the hydroxylation of jasmone, a derivative of jasmonic acid, to jasmolone, a reaction catalyzed by jasmone hydroxylase (JMH), a cytochrome P450 enzyme. nih.govnih.gov Subsequently, jasmolone is converted to pyrethrolone by pyrethrolone synthase (TcPYS), another cytochrome P450. nih.govnih.gov

Specific Enzymes Involved in Pyrethrin I Esterification (e.g., GLIP)

The final and crucial step in the biosynthesis of Pyrethrin I is the esterification of the chrysanthemic acid and pyrethrolone moieties. This reaction is catalyzed by a GDSL lipase-like protein (GLIP). maxapress.comnih.gov TcGLIP facilitates the transfer of the chrysanthemoyl group from its CoA thioester to pyrethrolone, forming the pyrethrin I ester. portlandpress.comnih.govnih.gov While its primary role is that of a transferase, TcGLIP also possesses some esterase activity, meaning it can also break down pyrethrins. maxapress.com The catalytic efficiency of TcGLIP is highest with pyrethrolone as the alcohol substrate, which aligns with Pyrethrin I being a major component of the total pyrethrins found in the plant. acs.org

Genetic Regulation of Pyrethrin I Biosynthesis

The intricate biosynthesis of Pyrethrin I is tightly controlled at the genetic level, involving a network of transcription factors and signaling pathways that respond to both developmental cues and environmental stimuli.

Transcriptional Control and Regulatory Genes (e.g., TcMYC2)

Several transcription factors have been identified as key regulators of pyrethrin biosynthesis. Among these, TcMYC2, a basic helix-loop-helix (bHLH) transcription factor, plays a significant positive regulatory role. oup.comnih.govhortherbpublisher.com TcMYC2 directly binds to specific motifs (E-box/G-box) in the promoters of several key biosynthetic genes, including TcAOC and TcGLIP, thereby activating their expression. oup.comnih.govresearchgate.net Overexpression of TcMYC2 has been shown to significantly increase the expression of these genes, leading to higher pyrethrin accumulation. oup.comresearchgate.net Another MYC2-like transcription factor, TcbHLH14, also positively regulates pyrethrin biosynthesis by binding to the promoters of TcAOC and TcGLIP. nih.gov Other transcription factors, such as TcWRKY75 and TcbZIP60, have also been implicated in the positive regulation of the pathway. researchgate.netportlandpress.comfrontiersin.org

Signaling Pathways Influencing Pyrethrin I Production (e.g., Jasmonic Acid Signaling)

The jasmonic acid (JA) signaling pathway is a central regulator of pyrethrin biosynthesis. maxapress.comscispace.com Not only are components of the pathway precursors for the alcohol moiety, but JA and its methylated form, methyl jasmonate (MeJA), also act as signaling molecules that induce the expression of pyrethrin biosynthetic genes. maxapress.comfrontiersin.org Treatment of T. cinerariifolium with MeJA leads to a rapid upregulation of genes such as TcCHS, TcAOC, and TcGLIP, and a subsequent increase in pyrethrin content. oup.comnih.gov This induction is mediated by transcription factors like TcMYC2, which is a key component of the JA signaling cascade. maxapress.comoup.com The plant hormone salicylic (B10762653) acid has also been shown to increase the expression of pyrethrin synthesis genes and the accumulation of Pyrethrin I. maxapress.com

Spatiotemporal Expression Patterns of Biosynthetic Genes

The biosynthesis of Pyrethrin I is highly compartmentalized, both in terms of tissue localization and developmental timing. The majority of the biosynthetic genes for both the acid and alcohol precursors, such as TcCDS, TcADH2, TcALDH1, TcLOX, TcAOS, TcAOC, and TcJMH, are predominantly expressed in the glandular trichomes on the surface of the ovaries in the flower heads. portlandpress.comoup.comnih.govnih.gov

Interestingly, the final steps of the pathway occur in different cellular compartments. The precursors are synthesized in the trichomes and then transported to the achenes. maxapress.comnih.gov The genes encoding the enzymes for the final steps, TcCCMT (involved in pyrethric acid synthesis for Pyrethrin II) and TcGLIP (the final esterification enzyme), are primarily expressed in the ovary tissues, specifically the pericarp. maxapress.comnih.gov This spatial separation suggests a transport mechanism for the precursors from the trichomes to the site of final assembly in the achenes. maxapress.comnih.gov

Gene expression is also temporally regulated, with the highest expression of many biosynthetic genes occurring in the early stages of flower development (S1-S2), while the peak accumulation of pyrethrins is observed later, during mid-flower development (S4-S5). mdpi.com This asynchrony highlights the complexity of the regulatory network governing the final yield of these valuable compounds. mdpi.com

Strategies for Enhancing Pyrethrin I Yield in Production Systems

Given the commercial importance of pyrethrins, significant research has focused on strategies to increase their yield. These approaches range from genetic modification to optimizing cultivation practices.

Genetic Engineering : One major strategy involves the overexpression of key regulatory or biosynthetic genes. portlandpress.com For instance, overexpressing the transcription factor TcMYC2 has been shown to boost pyrethrin production. oup.comresearchgate.net Similarly, enhancing the expression of rate-limiting enzymes in the biosynthetic pathway, such as CDS, is another avenue. maxapress.com However, simply overexpressing a single gene can have unintended consequences; for example, overexpression of TcCDS in T. cinerariifolium increased pyrethrin levels but also caused stunted growth and reduced chlorophyll (B73375). maxapress.comportlandpress.com Another approach is heterologous expression, where the pyrethrin biosynthetic pathway is reconstructed in other organisms, such as tobacco or tomato, which may offer more efficient production platforms. maxapress.comnih.gov

Elicitor Treatment : The application of elicitors, particularly methyl jasmonate (MeJA), can stimulate pyrethrin biosynthesis. maxapress.comfrontiersin.org Short-term treatment with MeJA has been shown to significantly increase pyrethrin content in leaves. maxapress.comoup.com Prolonged exposure to low concentrations of MeJA can also enhance pyrethrin levels by increasing the density of glandular trichomes. maxapress.com

Optimized Cultivation Practices : Agronomic factors play a crucial role in maximizing pyrethrin yield. This includes selecting optimal planting dates to align with favorable climatic conditions, which can significantly influence flower yield and plant survival. ijsra.net Maintaining appropriate plant densities and managing abiotic stresses like waterlogging are also important for crop productivity and persistence. horticulture.com.au

Table of Key Enzymes and Genes in Pyrethrin I Biosynthesis

| Enzyme/Gene | Abbreviation | Function | Pathway |

|---|---|---|---|

| Chrysanthemyl Diphosphate Synthase | CDS | Catalyzes the formation of chrysanthemyl diphosphate | Acid Moiety |

| Alcohol Dehydrogenase | ADH | Oxidation of chrysanthemol | Acid Moiety |

| Aldehyde Dehydrogenase | ALDH | Oxidation of chrysanthemal | Acid Moiety |

| Lipoxygenase | LOX | Initial step in the JA pathway | Alcohol Moiety |

| Allene Oxide Synthase | AOS | Step in the JA pathway | Alcohol Moiety |

| Allene Oxide Cyclase | AOC | Step in the JA pathway | Alcohol Moiety |

| Jasmone Hydroxylase | JMH | Hydroxylation of jasmone to jasmolone | Alcohol Moiety |

| Pyrethrolone Synthase | TcPYS | Conversion of jasmolone to pyrethrolone | Alcohol Moiety |

| GDSL Lipase-like Protein | GLIP | Esterification of acid and alcohol moieties | Final Assembly |

| MYC2 Transcription Factor | TcMYC2 | Positive regulator of biosynthetic genes | Regulation |

| bHLH Transcription Factor | TcbHLH14 | Positive regulator of biosynthetic genes | Regulation |

| WRKY Transcription Factor | TcWRKY75 | Positive regulator of biosynthetic genes | Regulation |

| bZIP Transcription Factor | TcbZIP60 | Positive regulator of biosynthetic genes | Regulation |

Biotechnological Approaches and Genetic Engineering for Pyrethrin I Production

Increasing the yield of Pyrethrin I beyond what is achievable through conventional cultivation is a primary goal of the pyrethrum industry. actahort.org Biotechnological and genetic engineering strategies offer promising avenues to enhance production, either by modifying the natural host, Tanacetum cinerariifolium, or by transferring the biosynthetic pathway to other organisms. actahort.orgresearchgate.net These approaches hinge on a detailed understanding of the genes and regulatory networks involved in the pyrethrin biosynthetic pathway. portlandpress.com

Metabolic engineering efforts have largely focused on the overexpression of key enzyme-encoding genes. The enzyme chrysanthemyl diphosphate synthase (CDS), which catalyzes the first committed step in the formation of the chrysanthemic acid moiety from two molecules of dimethylallyl diphosphate (DMAPP), is a critical target. portlandpress.comwikipedia.orgmdpi.com Overexpression of the TcCDS gene in transgenic T. cinerariifolium has been shown to increase pyrethrin levels, although it can also lead to adverse effects such as reduced chlorophyll content and stunted growth, indicating a diversion of resources from primary metabolism. maxapress.com Similarly, overexpressing TcCHS (a chrysanthemol synthase) in pyrethrum using a novel Agrobacterium-mediated transformation system targeting shoot apical meristems resulted in a significant increase in total pyrethrin content, from 0.76% in wild-type plants to as high as 1.50% in transgenic lines. nih.gov

Another powerful strategy involves manipulating transcription factors (TFs) that regulate multiple genes in the pathway simultaneously. Several TFs have been identified that positively regulate pyrethrin biosynthesis, including TcMYC2, TcWRKY75, TcbHLH14, and TcbZIP60. portlandpress.commaxapress.comfrontiersin.orgnih.gov Overexpression of these TFs can augment the expression of downstream biosynthetic genes such as TcAOC, TcCHS, and TcGLIP, leading to enhanced pyrethrin accumulation. portlandpress.commaxapress.com This approach can be more effective than modifying a single gene, as it orchestrates a broader upregulation of the entire pathway.

The transfer of the Pyrethrin I biosynthetic pathway into heterologous systems, such as microbes or other plant species, represents a long-term goal for sustainable production. actahort.orgfrontiersin.org Progress has been made in producing pyrethrin precursors in alternative hosts. For instance, the production of chrysanthemic acid has been successfully demonstrated in tomato fruits. portlandpress.commaxapress.com However, the complete reconstruction of the Pyrethrin I molecule in a heterologous system has not yet been achieved, highlighting the complexity of the pathway, which involves enzymes localized in different cellular compartments and tissues. portlandpress.commaxapress.comnih.gov The final esterification step, catalyzed by the GDSL lipase-like protein (TcGLIP), which joins the acid and alcohol moieties, remains a significant challenge to replicate in a non-native host. portlandpress.comoup.com

Table 1: Key Genes and Transcription Factors in Pyrethrin I Biosynthesis and Their Role in Genetic Engineering This table summarizes key genetic targets for the biotechnological enhancement of Pyrethrin I production.

| Gene/Factor | Full Name | Function in Pathway | Biotechnological Application/Finding | Citations |

|---|---|---|---|---|

| Enzyme Genes | ||||

| TcCHS / TcCDS | Chrysanthemol Synthase / Chrysanthemyl Diphosphate Synthase | Catalyzes the first committed step; condensation of two DMAPP molecules to form chrysanthemyl diphosphate. | Overexpression in pyrethrum significantly increased total pyrethrin content. | nih.govresearchgate.net |

| TcADH2 | Alcohol Dehydrogenase 2 | Oxidizes chrysanthemol to chrysanthemal. | A key enzyme in the acid moiety biosynthesis pathway. | portlandpress.com |

| TcALDH1 | Aldehyde Dehydrogenase 1 | Oxidizes chrysanthemal to chrysanthemic acid. | Co-expression with TcCDS and TcADH2 in tomato produced chrysanthemic acid. | portlandpress.com |

| TcGLIP | GDSL-like Lipase | Catalyzes the final esterification step, combining the acid and alcohol moieties to form the pyrethrin ester. | A crucial target for reconstructing the full pathway in heterologous hosts. | portlandpress.commaxapress.comoup.com |

| TcJMH | Jasmone Hydroxylase | Converts jasmone to jasmolone, a precursor for the alcohol moiety of Pyrethrin I. | Identified as a key enzyme in the rethrolone synthesis pathway. | oup.commdpi.com |

| Transcription Factors | ||||

| TcMYC2 | MYC2-like transcription factor | A key regulator in the jasmonate signaling pathway; promotes expression of TcAOC, TcCHS, and TcGLIP. | Overexpression leads to upregulated biosynthetic gene expression and increased pyrethrin content. | maxapress.comnih.govmdpi.com |

| TcbZIP60 | bZIP transcription factor | Positively regulates genes in both the terpenoid and jasmonate-derived branches of the pathway. | Identified as a novel regulator activated by methyl jasmonate (MeJA). | portlandpress.comfrontiersin.org |

| TcWRKY75 | WRKY transcription factor | Upregulates the expression of key biosynthetic genes like TcCHS and TcAOC. | Transient overexpression in pyrethrum increased pyrethrin content. | portlandpress.comresearchgate.net |

Influence of Environmental Factors and Elicitors on Biosynthesis

The production and accumulation of Pyrethrin I in Tanacetum cinerariifolium are significantly influenced by a range of environmental factors and external chemical signals known as elicitors. nih.gov These factors can cause marked variation in pyrethrin content among plants growing in different locations and conditions, affecting both yield and quality. researchgate.netfrontiersin.org

Environmental Factors:

Temperature: Pyrethrum cultivation is best suited to cool climates. The optimal temperature range for growth and pyrethrin accumulation is between 20-25°C, particularly with a diurnal pattern of warm days and cool nights. maxapress.com High temperatures, especially those exceeding 30°C, have a negative impact on pyrethrin content. maxapress.com Conversely, studies of natural populations have shown that lower temperatures may correlate with a higher proportion of pyrethrin II compared to Pyrethrin I. researchgate.net

Elevation: Commercial pyrethrum cultivation often occurs in mountainous equatorial regions, as pyrethrin concentration has been shown to increase with altitude, typically between 1,600 and 3,000 meters above sea level. wikipedia.orgresearchgate.net

Water Availability: Water stress affects pyrethrin biosynthesis. Moderate drought conditions can accelerate flowering but may also limit the accumulation period, potentially reducing the final pyrethrin content in mature flowers. maxapress.com The alternation between dry and rainy seasons, a common stressor in Mediterranean climates, has been hypothesized to promote the synthesis of pyrethrin II. frontiersin.org

Geographic and Climatic Conditions: Studies on wild pyrethrum populations have revealed significant variability in pyrethrin content and composition based on the native environment. nih.govresearchgate.net Harsher climatic conditions, such as lower temperatures and higher precipitation, have been linked to an altered chemical profile, often with a lower Pyrethrin I to Pyrethrin II ratio. researchgate.net

Elicitors: Elicitors are compounds that trigger defense responses in plants, often leading to the enhanced synthesis of secondary metabolites like pyrethrins.

Jasmonates: Jasmonic acid (JA) and its volatile methyl ester, methyl jasmonate (MeJA), are potent elicitors of pyrethrin biosynthesis. frontiersin.orgresearchgate.net JAs are central to the plant's defense signaling and also serve as precursors for the alcohol moiety (rethrolone) of pyrethrins. maxapress.commaxapress.com Application of MeJA to pyrethrum leaves has been shown to rapidly upregulate the expression of most pyrethrin biosynthesis genes, leading to a subsequent increase in pyrethrin content. nih.govresearchgate.net Continuous MeJA treatment can also increase the density of glandular trichomes, the primary sites of pyrethrin synthesis. nih.govresearchgate.net However, the response can be complex, as high concentrations or prolonged exposure to MeJA can downregulate late-stage synthesis genes, suggesting a feedback regulatory mechanism. maxapress.commdpi.com

Other Phytohormones: Besides jasmonates, other plant hormones can influence pyrethrin levels. Treatment with salicylic acid has been shown to increase the expression of synthesis genes and the accumulation of Pyrethrin I. maxapress.com Gibberellins (GA3), indole-3-acetic acid (IAA), and abscisic acid (ABA) have also been reported to enhance pyrethrin accumulation. maxapress.com

Biotic and Abiotic Elicitors: Physical damage, such as mechanical wounding or insect feeding, can induce a rapid increase in pyrethrin content in leaves as a direct defense response. maxapress.commaxapress.com In laboratory settings, elicitation of hairy root cultures with culture filtrates from microorganisms, such as the fungus Fusarium oxysporum or the bacterium Bacillus subtilis, has successfully enhanced pyrethrin production. researchgate.net

Table 2: Effect of Environmental Factors and Elicitors on Pyrethrin I Biosynthesis This table outlines the observed impact of various external stimuli on the production of pyrethrins.

| Factor/Elicitor | Type | Observed Effect on Pyrethrin Biosynthesis | Citations |

|---|---|---|---|

| Environmental Factors | |||

| Temperature | Abiotic | Optimal accumulation at 20-25°C. High temperatures (>30°C) reduce content. | maxapress.com |

| Elevation | Abiotic | Pyrethrin concentration generally increases with altitude (up to ~3000m). | wikipedia.orgresearchgate.net |

| Drought | Abiotic | Moderate drought can hasten flowering but may reduce overall accumulation. | maxapress.com |

| Precipitation | Abiotic | High precipitation and lower temperatures are associated with a higher pyrethrin II content relative to Pyrethrin I. | researchgate.netfrontiersin.org |

| Elicitors | |||

| Methyl Jasmonate (MeJA) | Phytohormone | Potent inducer; upregulates expression of biosynthesis genes and increases trichome density, leading to higher pyrethrin content. | maxapress.comfrontiersin.orgnih.govresearchgate.net |

| Salicylic Acid | Phytohormone | Elevates the expression of synthesis genes and the accumulation of Pyrethrin I. | maxapress.com |

| Mechanical Wounding | Abiotic | Induces a rapid increase in pyrethrin levels in leaves as a defense response. | maxapress.commaxapress.com |

| Microbial Filtrates | Biotic | Culture filtrates from F. oxysporum and B. subtilis enhanced pyrethrin content in hairy root cultures. | researchgate.net |

Synthetic Chemistry of Pyrethrin I

Total Synthesis Methodologies for Pyrethrin I

The total synthesis of Pyrethrin I hinges on the successful esterification of two chiral fragments: (+)-trans-chrysanthemic acid and (S)-(Z)-pyrethrolone. wikipedia.orgevitachem.com Various synthetic strategies have been developed to access these precursors and assemble the final molecule. Early approaches focused on mimicking the natural structure to produce biologically active analogs. gla.ac.uk More recent methodologies have aimed for higher efficiency and stereocontrol, often employing modern catalytic methods. acs.org

A common strategy involves the independent synthesis of the acid and alcohol moieties, followed by a final esterification step. arkat-usa.org This convergent approach allows for the optimization of each synthetic route separately before combining the advanced intermediates. The development of practical and scalable syntheses for both (+)-trans-chrysanthemic acid and (S)-(Z)-pyrethrolone has been a primary focus of research in this area. wikipedia.org

Synthesis of the Acid Moiety: (+)-trans-Chrysanthemic Acid

The synthesis of (+)-trans-chrysanthemic acid often starts from readily available natural products or simple achiral precursors. One notable method utilizes (+)-3-carene, a component of turpentine, as a chiral starting material. tandfonline.com This approach leverages the existing stereochemistry of the natural product to establish the desired stereocenters in the target molecule. The synthesis involves oxidative cleavage of the double bond in 3-carene (B45970) to form a keto acid, which is then elaborated through a series of transformations, including a Baeyer-Villiger reaction, to yield the final (+)-trans-chrysanthemic acid. tandfonline.com

Alternative routes to (±)-trans-chrysanthemic acid have also been developed, which involve the stereoselective reduction of an allenic cyclopropane (B1198618) intermediate. rsc.org Resolution of the racemic mixture can then be achieved using chiral resolving agents, such as α-(1-naphthyl)-ethylamine, to isolate the desired (+)-trans enantiomer. google.com The biosynthesis of trans-chrysanthemic acid in plants proceeds from dimethylallyl diphosphate (B83284) (DMAPP) through several enzymatic steps, including the formation of trans-chrysanthemyl diphosphate and subsequent oxidations. researchgate.net

Table 1: Key Synthetic Approaches to (+)-trans-Chrysanthemic Acid

| Starting Material | Key Transformation(s) | Reference(s) |

| (+)-3-Carene | Oxidative cleavage, Baeyer-Villiger reaction | tandfonline.com |

| Allenic cyclopropane | Stereoselective reduction | rsc.org |

| Dimethylallyl diphosphate (DMAPP) | Enzymatic synthesis | researchgate.net |

Synthesis of the Alcohol Moiety: (S)-(Z)-Pyrethrolone

The synthesis of (S)-(Z)-pyrethrolone presents its own set of challenges, primarily due to the presence of a stereocenter and a Z-configured double bond in the side chain. A practical synthesis was reported starting from (S)-4-hydroxy-3-methyl-2-(2-propynyl)-2-cyclopenten-1-one, which is commercially available. wikipedia.orgacs.org This synthesis involves a Sonogashira cross-coupling reaction with vinyl bromide to extend the side chain, followed by a stereoselective reduction of the resulting alkyne to the Z-alkene using an activated zinc compound. wikipedia.orgacs.org

Another approach reported by Matsuo and coworkers involves a five-step sequence starting from dimethyl 3-oxoglutarate. flinders.edu.auarkat-usa.org This method includes an alkylation, a decarboxylative aldol (B89426) addition to form a linear diketone, and an intramolecular aldol condensation to construct the cyclopentenone ring. flinders.edu.au Chiral resolution can be performed to obtain the desired (S)-enantiomer. flinders.edu.au

Table 2: Synthetic Strategies for (S)-(Z)-Pyrethrolone

| Starting Material | Key Transformation(s) | Reference(s) |

| (S)-4-hydroxy-3-methyl-2-(2-propynyl)-2-cyclopenten-1-one | Sonogashira coupling, stereoselective reduction | wikipedia.orgacs.org |

| Dimethyl 3-oxoglutarate | Alkylation, decarboxylative aldol addition, intramolecular aldol condensation | flinders.edu.auarkat-usa.org |

Esterification Reactions for Pyrethrin I Formation

The final step in the total synthesis of Pyrethrin I is the esterification of the acid and alcohol moieties. arkat-usa.org This reaction connects (+)-trans-chrysanthemic acid with (S)-(Z)-pyrethrolone to form the target ester. wikipedia.orgevitachem.com Various esterification methods can be employed, often utilizing activating agents to facilitate the reaction. One accessible reagent combination for this transformation is tosyl chloride (TsCl) and N-methylimidazole. researchgate.netacs.org

In the biosynthesis of pyrethrins (B594832), this ester bond formation is catalyzed by a GDSL lipase-like protein. researchgate.netportlandpress.comnih.gov This enzyme utilizes (1R,3R)-chrysanthemoyl CoA as the acyl donor and catalyzes the transfer of the chrysanthemoyl group to the hydroxyl group of (S)-pyrethrolone. researchgate.netportlandpress.com Synthetic approaches often mimic this by using an activated form of the carboxylic acid, such as an acid chloride or anhydride, to react with the alcohol. arkat-usa.org

Stereoselective Synthesis and Chiral Discrimination in Pyrethrin I Analogs

The biological activity of pyrethroids is highly dependent on their stereochemistry. Therefore, the stereoselective synthesis of pyrethrin analogs is crucial for developing potent and selective insecticides. nih.gov The synthesis of all four possible stereoisomers of cinerin I, a close analog of Pyrethrin I, revealed significant differences in their insecticidal activity, highlighting the importance of chiral discrimination by the target insect's receptors. acs.orgacs.org

Synthetic efforts have focused on developing methods that allow for the precise control of stereochemistry at all chiral centers. This includes the use of chiral starting materials, asymmetric catalysts, and stereoselective reactions. capes.gov.br For example, the synthesis of pyrethroid analogs has been achieved through olefin metathesis followed by esterification, allowing for the creation of a diverse range of structures. google.com The development of these synthetic methods has not only provided access to natural pyrethrins and their analogs but has also contributed to a deeper understanding of the structure-activity relationships that govern their insecticidal properties. researchgate.netchemistryviews.org

Mechanisms of Action and Neurotoxicity of Pyrethrin I

Molecular Target Sites of Pyrethrin I

The primary molecular target of Pyrethrin I is the voltage-gated sodium channel (VGSC) in nerve cells. patsnap.comncats.io However, its neurotoxic effects are also attributed to its interactions with other ion channels and cellular pumps. patsnap.comresearchgate.net

Pyrethrin I binds to voltage-gated sodium channels, which are crucial for the propagation of nerve impulses. patsnap.comncats.io This binding modifies the channel's function by slowing both its activation and inactivation, leading to a prolonged opening of the channel. patsnap.comljmu.ac.uk As a result, there is an extended influx of sodium ions into the nerve cell, causing a persistent depolarization of the nerve membrane. patsnap.comnih.gov This prevents the nerve from repolarizing, leading to a state of hyperexcitability characterized by continuous and uncontrolled firing of electrical signals. patsnap.comnih.gov The insect's nervous system is overwhelmed by this hyperactivity, resulting in tremors, convulsions, and eventual paralysis. patsnap.com The affinity of pyrethroids for the open state of the sodium channel is a key aspect of their mechanism. portlandpress.com

It is important to note that while both insects and mammals possess voltage-gated sodium channels, the channels in insects are significantly more sensitive to pyrethrins (B594832). tuni.fimsdvetmanual.com This differential sensitivity, along with faster metabolic clearance in mammals, contributes to the selective toxicity of these compounds. msdvetmanual.com

Table 1: Effects of Pyrethrin I on Voltage-Gated Sodium Channels

| Effect | Description | Consequence |

|---|---|---|

| Prolonged Channel Opening | Pyrethrin I slows the closing (inactivation) of the sodium channel. patsnap.com | Continuous influx of sodium ions. patsnap.com |

| Membrane Depolarization | The persistent influx of positive sodium ions leads to a sustained depolarization of the nerve cell membrane. patsnap.com | The neuron is unable to repolarize and return to its resting state. patsnap.com |

| Hyperexcitation | The inability to repolarize results in uncontrolled, repetitive firing of nerve impulses. patsnap.comnih.gov | Leads to tremors, convulsions, and paralysis in the insect. patsnap.com |

Calcium Channels: Pyrethrin I and other pyrethroids have been shown to have agonist effects on certain subtypes of voltage-gated calcium channels. rsc.orgresearchgate.net Some pyrethroids can cause an increase in intracellular calcium concentrations in neurons. researchgate.net This disruption of calcium homeostasis can further contribute to the dysregulation of nerve function. patsnap.com

Chloride Channels: There is evidence that some pyrethroids, particularly Type II pyrethroids, can act as antagonists on voltage-gated and GABA-gated chloride channels. rsc.org However, the role of chloride channel interactions in the toxicity of Type I pyrethroids like Pyrethrin I is less clear. researchgate.net

Pyrethrins can also inhibit the function of certain ATP-utilizing enzymes (ATPases) and ion pumps, which are vital for cellular energy production and maintaining ionic gradients across cell membranes. tuni.fiannualreviews.org Inhibition of these pumps, such as Na+,K+-ATPase and Ca2+-ATPase, can disrupt the cell's ability to maintain the proper ion balance necessary for normal nerve function and cellular health. annualreviews.orgnih.gov The inhibition of ATPases can further weaken the insect and contribute to its demise. patsnap.com Studies have shown that pyrethrins can inhibit Ca2+-ATPase activity in rat brain synaptosomes. annualreviews.orgnih.gov

Cellular and Physiological Consequences of Pyrethrin I Exposure

The molecular interactions of Pyrethrin I trigger a cascade of detrimental cellular and physiological events, culminating in neurotoxicity.

The primary consequence of Pyrethrin I's effect on voltage-gated sodium channels is neural hyperexcitation. patsnap.comnih.gov The prolonged influx of sodium ions prevents the nerve membrane from repolarizing after an action potential. patsnap.comwho.int This sustained depolarization leads to a state of continuous, uncontrolled nerve firing. patsnap.com This hyperexcitability manifests as tremors and convulsions in the affected organism. patsnap.com Ultimately, the inability of the nerve to reset leads to paralysis and nerve block. nih.govwho.int

Exposure to pyrethroids can lead to a state of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses. researchgate.netnih.gov This oxidative stress can damage cellular components like lipids, proteins, and nucleic acids. researchgate.net

Furthermore, pyrethroid exposure has been linked to neuroinflammatory responses, involving the activation of glial cells and the release of pro-inflammatory cytokines. researchgate.netcore.ac.uk Chronic inflammation can exacerbate oxidative damage and impair neuronal function. researchgate.net

Mitochondria are also a target of pyrethroid toxicity. nih.govopenresearchlibrary.org These compounds can disrupt mitochondrial function, leading to impaired energy production and an increased susceptibility to cell death. researchgate.netresearchgate.net Mitochondrial dysfunction can worsen oxidative stress and trigger apoptotic pathways, contributing to neuronal cell death. researchgate.netsemanticscholar.org

Table 2: Cellular Consequences of Pyrethrin I Exposure

| Consequence | Mechanism | Impact |

|---|---|---|

| Neural Hyperexcitation | Prolonged opening of voltage-gated sodium channels. patsnap.com | Uncontrolled nerve firing, tremors, convulsions. patsnap.com |

| Inhibition of Repolarization | Sustained membrane depolarization. patsnap.com | Inability of the neuron to reset, leading to paralysis. nih.govwho.int |

| Oxidative Stress | Imbalance between ROS production and antioxidant defenses. researchgate.net | Damage to cellular components. researchgate.net |

| Inflammation | Activation of glial cells and release of pro-inflammatory cytokines. researchgate.net | Exacerbation of oxidative damage and neuronal dysfunction. researchgate.net |

| Mitochondrial Dysfunction | Disruption of energy production and increased apoptosis. researchgate.netresearchgate.net | Worsened oxidative stress and neuronal cell death. researchgate.net |

Neuronal Cell Loss and Neurodegenerative Effects

Exposure to pyrethroids, the class of insecticides to which Pyrethrin I belongs, has been linked to neurotoxic mechanisms that can culminate in neuronal cell loss and neurodegenerative effects. core.ac.uknih.govnih.gov Research indicates that these compounds can trigger oxidative stress, neuroinflammation, mitochondrial dysfunction, and apoptosis (programmed cell death), which are key contributors to neuronal damage. core.ac.uknih.govnih.gov

Studies on various pyrethroids have demonstrated their potential to induce neuronal damage. For instance, exposure can lead to the degeneration of nervous tissue and a decrease in the number of neurons. mdpi.com In animal models, some pyrethroids have been shown to cause the loss of specific types of neurons, such as dopaminergic neurons in the substantia nigra, a region of the brain implicated in Parkinson's disease. core.ac.uk This neuronal loss is often preceded by oxidative damage and apoptotic cell death. core.ac.uk The mechanism for this apoptosis may involve the activation of caspases, which are key enzymes in the apoptotic pathway. mdpi.comucm.es

Furthermore, pyrethroid exposure has been associated with the endoplasmic reticulum (ER) stress pathway. nih.govmdpi.com Prolonged ER stress can lead to the accumulation of misfolded proteins, inflammation, and ultimately, neuronal cell death, providing a potential mechanism by which high-level exposure could contribute to neurodegeneration. nih.govmdpi.com While much of the research has been conducted on synthetic pyrethroids, the fundamental mechanisms of neurotoxicity are relevant to natural pyrethrins like Pyrethrin I, which also target the nervous system. ncats.iosci-hub.se Chronic exposure to pyrethroids may lead to lasting changes in brain structure and function. researchgate.netresearchgate.net

Mechanisms of Selective Toxicity of Pyrethrin I

Differential Sensitivity of Neural Sodium Channels across Species

The primary target of Pyrethrin I is the voltage-gated sodium channel, which is crucial for the propagation of nerve impulses. ncats.iosci-hub.se Pyrethrins act by modifying the gating kinetics of these channels, causing them to remain open for an extended period. bpac.org.nznih.gov This leads to prolonged sodium influx, nerve membrane depolarization, and repetitive firing, ultimately resulting in hyperexcitation of the nervous system and, in insects, paralysis and death. nih.govncats.iomsdvetmanual.com

A key reason for the selective toxicity of Pyrethrin I is that insect sodium channels are significantly more sensitive to pyrethroids than their mammalian counterparts. msdvetmanual.compnas.orgnih.govnih.gov Studies comparing insect and mammalian sodium channels have shown that insect channels can be over 1,000 times more sensitive to the effects of pyrethroids. nih.govresearchgate.netrothamsted.ac.uk

This differential sensitivity is rooted in structural differences in the sodium channel proteins between insects and mammals. pnas.org Specific amino acid residues in the channel protein have been identified that confer this higher sensitivity in insects. pnas.orgnih.govresearchgate.net For example, research has identified a second putative pyrethroid-receptor site that is present in insect sodium channels but absent in mammalian ones. pnas.org The presence of this second site is thought to be necessary to efficiently lock the channel in an open state, leading to the potent insecticidal effect. pnas.org Furthermore, specific amino acid substitutions can dramatically alter sensitivity. When certain amino acid residues from insect sodium channels are introduced into mammalian channels, the sensitivity of the mammalian channels to pyrethroids is significantly increased. pnas.orgnih.govresearchgate.net Conversely, mutations in the insect sodium channel gene can lead to resistance by reducing the channel's sensitivity to pyrethroids. nih.govnih.gov

Influence of Metabolic Rates and Body Temperature on Species-Specific Toxicity

Beyond target site sensitivity, differences in metabolism and body temperature play a crucial role in the selective toxicity of Pyrethrin I. msdvetmanual.comtuni.fi

Metabolic Rates: Mammals possess a more efficient metabolic system for detoxifying and eliminating pyrethrins compared to insects. msdvetmanual.combpac.org.nzresearchgate.net The primary metabolic pathways in mammals involve rapid hydrolysis by carboxylesterases and oxidation by cytochrome P450 enzymes. researchgate.netrsc.org These processes convert the toxic parent compound into less toxic metabolites that are then excreted. researchgate.netrsc.org Insects also metabolize pyrethrins, but generally at a slower rate, allowing more of the active compound to reach its target site in the nervous system. tuni.fiannualreviews.org The smaller body size of insects also means there is less time for detoxification to occur before the compound takes effect. tuni.fi

Body Temperature: The toxicity of pyrethrins is often temperature-dependent, typically exhibiting a negative temperature coefficient. This means their toxicity to insects is greater at lower temperatures. researchgate.netcabidigitallibrary.orgbiodiversitylibrary.orgnih.gov The reason for this is multifactorial. At lower temperatures, the modified sodium channels may stay open for even longer periods, enhancing the toxic effect. nih.gov Additionally, the enzymatic detoxification processes in insects are slower at lower temperatures, leading to a higher concentration of the toxicant at the nerve. researchgate.netcabidigitallibrary.org

In contrast, mammals are homeothermic, maintaining a constant and higher body temperature (around 37°C). msdvetmanual.com This higher temperature facilitates more rapid metabolic breakdown of pyrethrins. msdvetmanual.commdpi.com The combination of a higher body temperature and more efficient metabolic enzymes contributes significantly to the lower toxicity of Pyrethrin I in mammals compared to poikilothermic insects, whose body temperature fluctuates with the environment. msdvetmanual.com

Data Tables

Table 1: Factors Contributing to the Selective Toxicity of Pyrethrin I

| Factor | Insects | Mammals | Significance for Selectivity |

| Sodium Channel Sensitivity | High; >1000-fold more sensitive. tuni.finih.govnih.gov | Low. msdvetmanual.comnih.gov | Primary basis for selective neurotoxicity. |

| Metabolic Detoxification | Slower rate of enzymatic breakdown. tuni.fiannualreviews.org | Rapid metabolism via hydrolysis and oxidation. msdvetmanual.combpac.org.nzresearchgate.net | Reduces the concentration and duration of the toxicant in mammals. |

| Body Temperature | Poikilothermic (variable); toxicity increases at lower temperatures. researchgate.netcabidigitallibrary.orgbiodiversitylibrary.org | Homeothermic (stable, higher); facilitates faster metabolism. msdvetmanual.com | Enhances pyrethrin efficacy in insects under certain conditions and aids detoxification in mammals. |

| Putative Receptor Sites | Possess two receptor sites on the sodium channel. pnas.org | Possess only one of the two receptor sites. pnas.org | The second site enhances the locking of the channel in the open state, increasing insecticidal potency. pnas.org |

Metabolic Detoxification and Biotransformation of Pyrethrin I

Enzymatic Systems Involved in Pyrethrin I Metabolism

The detoxification of Pyrethrin I is mediated by several key enzymatic systems. These include Cytochrome P450 monooxygenases (CYPs), carboxylesterases (COEs), and Glutathione-S-Transferases (GSTs). researchgate.net Each of these enzyme families plays a distinct role in the breakdown of the Pyrethrin I molecule.

Cytochrome P450 monooxygenases are a critical family of enzymes involved in the phase I metabolism of a wide range of xenobiotics, including Pyrethrin I. nih.govresearchgate.net These enzymes catalyze oxidative reactions, introducing or exposing functional groups on the Pyrethrin I molecule. nih.gov This process increases the molecule's polarity, preparing it for further metabolism or excretion.

In the case of Pyrethrin I, CYPs are responsible for oxidative attacks at several positions on the molecule. nih.goviarc.fr Research indicates that P450s play a significant role in metabolizing pyrethroids in various insect species, often contributing to insecticide resistance through enhanced detoxification. nih.govresearchgate.net Specifically, CYPs can hydroxylate the aromatic rings and methyl groups of the pyrethroid structure. researchgate.net For Pyrethrin I, a key site of oxidation is the terminal double bond of the isobutenyl group in the chrysanthemic acid moiety. montana.edu Inhibition of P450 enzymes with synergists like piperonyl butoxide (PBO) has been shown to increase the toxicity of pyrethroids, confirming the vital role of these enzymes in detoxification. nih.gov

Carboxylesterases (COEs) are another major group of phase I detoxification enzymes that play a crucial role in the metabolism of Pyrethrin I. researchgate.netnih.gov These enzymes catalyze the hydrolysis of the central ester bond that links the chrysanthemic acid and pyrethrolone (B1236646) moieties of the molecule. nih.govresearchgate.nethep.com.cn This ester cleavage is a primary and often rate-limiting step in the detoxification of many pyrethroids. hep.com.cn

The hydrolysis of Pyrethrin I by COEs results in the formation of chrysanthemic acid and pyrethrolone. hep.com.cnoup.com These hydrolysis products are generally less toxic than the parent compound and are more readily excreted. hep.com.cn The efficiency of COE-mediated hydrolysis can vary between different isomers of pyrethroids, with trans-isomers often being degraded more rapidly than cis-isomers. hep.com.cn The activity of carboxylesterases is a significant factor in determining the susceptibility or resistance of insects to pyrethroid insecticides. frontiersin.orgresearchgate.net

Glutathione-S-Transferases (GSTs) are phase II detoxification enzymes that are also involved in the metabolic defense against pyrethroids like Pyrethrin I. researchgate.netresearchgate.net While their primary role is to catalyze the conjugation of glutathione (B108866) to electrophilic compounds, their involvement in pyrethroid resistance can be multifaceted. researchgate.net

GSTs can contribute to detoxification in several ways. They may directly metabolize the pyrethroid or its metabolites, although direct conjugation of the intact Pyrethrin I molecule with glutathione is not considered a major pathway. researchgate.netnih.gov A more significant role for GSTs appears to be in protecting against oxidative stress induced by pyrethroids. scienceopen.com Pyrethroid exposure can lead to the production of reactive oxygen species and lipid peroxidation, and elevated GST activity can help mitigate this cellular damage. scienceopen.com Furthermore, some studies suggest that GSTs can act as binding proteins, sequestering the insecticide and preventing it from reaching its target site in the nervous system. researchgate.netnih.gov

Pathways of Pyrethrin I Biotransformation

The biotransformation of Pyrethrin I follows a structured sequence of reactions designed to detoxify and eliminate the compound from the body. These pathways primarily involve initial cleavage of the ester bond followed by various oxidation and conjugation reactions. nih.goviarc.fr

The initial and most significant step in the biotransformation of Pyrethrin I is the cleavage of its central ester bond. hep.com.cnoup.com This reaction is predominantly catalyzed by carboxylesterases. nih.govresearchgate.net

The hydrolysis of Pyrethrin I yields two primary metabolites:

Chrysanthemic acid : The acid moiety of the original molecule. hep.com.cnoup.com

Pyrethrolone : The alcohol moiety of the original molecule. researchgate.net

Following ester cleavage, these primary metabolites can undergo further biotransformation. hep.com.cn

Table 1: Primary Hydrolysis Products of Pyrethrin I

| Parent Compound | Enzyme | Primary Metabolite 1 | Primary Metabolite 2 |

|---|---|---|---|

| Pyrethrin I | Carboxylesterase (COE) | Chrysanthemic acid | Pyrethrolone |

Following the initial hydrolysis, the resulting products, as well as the intact Pyrethrin I molecule, can undergo phase I oxidation reactions catalyzed by cytochrome P450 monooxygenases. nih.govhep.com.cn For Pyrethrin I, oxidative attack can occur at several sites. iarc.fr A major metabolic route involves the oxidation of the isobutenyl group on the chrysanthemic acid moiety and the pentadienyl side chain of the pyrethrolone moiety. nih.goviarc.fr Oxidation of the acid moiety can lead to the formation of a carboxyl group. nih.gov The pentadienyl side chain can be attacked, potentially forming an epoxide that is then hydrolyzed to a diol. iarc.fr

The principal metabolite of Pyrethrin I has been identified as having a carboxyl group on the isobutenyl part of the acid moiety and a cis-4',5'-dihydroxypent-2'-en-1'-yl group in the alcohol moiety. nih.goviarc.fr

These oxidized metabolites, being more polar, then undergo phase II conjugation reactions. nih.govresearchgate.net During conjugation, endogenous molecules such as glucuronic acid or sulfate (B86663) are attached to the metabolites, which further increases their water solubility and facilitates their excretion in urine and feces. researchgate.netresearchgate.net

Table 2: Key Biotransformation Reactions of Pyrethrin I

| Reaction Type | Enzyme Family | Key Processes | Resulting Products |

|---|---|---|---|

| Hydrolysis | Carboxylesterases (COEs) | Cleavage of the central ester bond. | Chrysanthemic acid, Pyrethrolone |

| Oxidation | Cytochrome P450s (CYPs) | Hydroxylation of the isobutenyl group and pentadienyl side chain. | Hydroxylated and carboxylated metabolites |

| Conjugation | Transferases (e.g., UGTs) | Attachment of endogenous molecules (e.g., glucuronic acid). | Water-soluble conjugates for excretion |

Impact of Synergists on Pyrethrin I Detoxification

Synergists are crucial components in many pyrethrin-based insecticide formulations, designed to enhance the potency of the active ingredient. wikipedia.org They achieve this by inhibiting the natural defense mechanisms that insects use to detoxify and recover from insecticide exposure. orst.educdc.gov While often having little to no insecticidal properties on their own, synergists prevent the metabolic breakdown of Pyrethrin I, thereby increasing its effectiveness. orst.edupatsnap.com

The primary mechanism of action for most synergists used with Pyrethrin I is the inhibition of a critical family of detoxifying enzymes known as cytochrome P450 monooxygenases (P450s). patsnap.comwisdomlib.org These microsomal enzymes are a major pathway for the oxidative metabolism of foreign compounds (xenobiotics), including insecticides. wisdomlib.orgresearchgate.net By blocking the activity of P450 enzymes, synergists prevent the detoxification of Pyrethrin I, which leads to its accumulation within the insect and ultimately enhances its lethal effect. wisdomlib.orgnih.gov

Piperonyl butoxide (PBO) is the most common and well-studied synergist used in combination with pyrethrins (B594832). actahort.orgtaylorandfrancis.com PBO, an organic compound with a methylenedioxyphenyl (MDP) group, acts as a potent inhibitor of the P450 system. wisdomlib.orgresearchgate.net It functions by binding to the active site of the P450 enzyme, acting as a competitive inhibitor that physically blocks the enzyme from metabolizing the Pyrethrin I molecule. patsnap.com This inhibition of the detoxification process can restore the effectiveness of pyrethrins against insect populations that have developed resistance through elevated P450 enzyme activity. taylorandfrancis.comlstmed.ac.uk

Research has shown that PBO and other synergists can inhibit both major metabolic enzyme systems—oxidases (like P450s) and esterases—that insects use to break down insecticides. researchgate.netactahort.org The inhibition of these oxidative pathways is directly correlated with the synergistic effect observed in insecticide formulations. researchgate.net

| Synergist Example | Target Enzyme System | Mechanism of Action |

| Piperonyl Butoxide (PBO) | Cytochrome P450 Monooxygenases (P450s) | Acts as a competitive inhibitor by binding to the enzyme's active site, preventing the oxidative breakdown of Pyrethrin I. patsnap.comwisdomlib.org |

| Other Methylenedioxyphenyl (MDP) Compounds | Cytochrome P450 Monooxygenases (P450s) | Inhibit P450 enzymes, disrupting the primary route of insecticide detoxification in insects. wisdomlib.org |

Comparative Metabolic Rates Across Organisms

The selective toxicity of Pyrethrin I, being highly effective against insects but having low toxicity to most mammals, is largely explained by the significant differences in metabolic rates between these groups of organisms. wikipedia.orgmerckvetmanual.com

Insects, the intended targets, generally metabolize Pyrethrin I more slowly than mammals. wikipedia.org The primary detoxification pathways in insects involve oxidative reactions catalyzed by cytochrome P450 enzymes and hydrolysis of the ester bond by esterase enzymes. slideshare.net However, the efficiency of these systems can be limited, particularly in susceptible insect populations. wikipedia.org Insecticide resistance is often linked to the upregulation of these very enzyme systems, allowing resistant insects to detoxify the compound more rapidly. veteriankey.com

In contrast, mammals possess highly efficient and rapid metabolic processes for detoxifying pyrethrins. wikipedia.orgresearchgate.net Metabolism in mammals proceeds quickly through two main routes: hydrolysis of the central ester bond by carboxylesterases and oxidation by hepatic (liver) cytochrome P450 enzymes. veteriankey.comresearchgate.net This rapid biotransformation converts the lipophilic Pyrethrin I into more water-soluble metabolites that are less toxic and can be readily eliminated from the body. wikipedia.orgresearchgate.net Studies comparing the hydrolysis of pyrethroids in hepatic microsomes from rats, mice, and humans have found that the metabolic rates are broadly similar across these mammalian species. nih.gov The poor ability of fish and aquatic invertebrates to metabolize pyrethrins is a key reason for their high susceptibility to its toxic effects. wikipedia.org

| Organism Group | Relative Metabolic Rate of Pyrethrin I | Primary Detoxification Pathways | Key Enzymes Involved |

| Insects | Slower | Oxidation, Ester Hydrolysis | Cytochrome P450 Monooxygenases, Esterases slideshare.net |

| Mammals | Faster | Ester Hydrolysis, Oxidation | Hepatic Carboxylesterases (CEs), Cytochrome P450 Monooxygenases (P450s) veteriankey.comresearchgate.net |

| Fish & Aquatic Invertebrates | Very Slow / Lacking | Primarily oxidation (limited hydrolysis) | Deficiency in hydrolytic enzymes wikipedia.orgresearchgate.net |

Insecticide Resistance to Pyrethrin I

Mechanisms of Resistance to Pyrethrin I and Pyrethroids

Insects have evolved sophisticated mechanisms to counteract the toxic effects of Pyrethrin I and synthetic pyrethroids. These adaptations are crucial for their survival in environments with high insecticide pressure.

Target-Site Resistance

Target-site resistance involves genetic modifications in the protein that the insecticide is designed to attack. irac-online.orgahdb.org.uk For Pyrethrin I and pyrethroids, the primary target is the voltage-gated sodium channel (VGSC) in the insect's nervous system. who.intmdpi.comoup.com These channels are essential for the propagation of nerve impulses. ahdb.org.uk Pyrethroids bind to the VGSC, forcing it to remain open, which leads to hyperexcitation of the nervous system, paralysis (known as "knockdown"), and eventual death of the insect. ahdb.org.uk

The most well-documented form of target-site resistance to pyrethroids is knockdown resistance (kdr). ahdb.org.ukwho.intmdpi.com Kdr is caused by specific point mutations in the gene encoding the VGSC protein. mdpi.combiorxiv.org These mutations alter the channel's structure, reducing its sensitivity to the insecticide. mbimph.compjoes.com This means that the insecticide can no longer bind effectively to its target site, rendering it less effective. mbimph.com

Several kdr mutations have been identified in various insect species. who.int For instance, the classic L1014F mutation, a substitution of leucine (B10760876) with phenylalanine at position 1014, is widespread in many pest populations. nih.govmdpi.com Another common mutation is the L1014S, where leucine is replaced by serine. nih.govmdpi.com The presence of these mutations can confer moderate to high levels of resistance to a range of pyrethroids. ahdb.org.uk Some insects may even possess multiple mutations, a condition sometimes referred to as "super-kdr," which confers even higher levels of resistance. ahdb.org.uk The co-occurrence of different kdr mutations, such as S989P, V1016G, and F1534C in Aedes aegypti, has been linked to high levels of pyrethroid resistance. nih.govd-nb.info

| Mechanism | Description | Key Genes/Mutations | References |

| Target-Site Resistance | Alteration of the insecticide's target protein, the voltage-gated sodium channel (VGSC), reducing insecticide binding. | Mutations in the para-orthologous sodium channel gene, such as L1014F, L1014S, S989P, V1016G, F1534C. | ahdb.org.ukwho.intmdpi.comnih.govd-nb.infoplos.org |

Metabolic Resistance

Metabolic resistance is another primary mechanism by which insects survive insecticide exposure. This form of resistance involves the enhanced ability of the insect to detoxify or break down the insecticide before it can reach its target site in the nervous system. irac-online.org This is often achieved through the increased production or efficiency of specific detoxification enzymes. irac-online.orgnih.gov Metabolic resistance is considered a major challenge as it can confer cross-resistance to a broad range of insecticides. irac-online.org

Three major families of enzymes are primarily implicated in the metabolic resistance to pyrethroids: cytochrome P450 monooxygenases (P450s), carboxylesterases (ESTs), and glutathione (B108866) S-transferases (GSTs). pnas.orgnih.govmdpi.comnih.gov

Cytochrome P450 Monooxygenases (P450s): These enzymes are a large and diverse group that play a critical role in the metabolism of a wide range of foreign compounds, including insecticides. frontiersin.orgresearchgate.net Overexpression of certain P450 genes, such as those in the CYP6 and CYP9 families, is frequently associated with pyrethroid resistance in many insect species. researchgate.netpnas.org These enzymes can detoxify pyrethroids through oxidative reactions. cambridge.org The addition of PBO (piperonyl butoxide), a P450 inhibitor, can often overcome this resistance, highlighting the central role of these enzymes. oup.commdpi.com

Carboxylesterases (ESTs): Esterases contribute to resistance by hydrolyzing the ester bond present in pyrethroid molecules, rendering them non-toxic. pjoes.commdpi.com Overproduction of specific esterases, either through gene amplification or upregulation, has been linked to resistance against pyrethroids and other insecticide classes in various pests. pjoes.comresearchgate.net

Glutathione S-Transferases (GSTs): GSTs are another family of detoxification enzymes that can contribute to pyrethroid resistance. mdpi.comnih.gov They detoxify insecticides by conjugating them with glutathione, which makes them more water-soluble and easier to excrete. github.io Increased GST activity has been observed in many pyrethroid-resistant insect populations. nih.govmdpi.com

| Enzyme Family | Function in Resistance | Examples of Associated Genes | References |

| Cytochrome P450s (P450s) | Oxidative degradation of pyrethroids. | CYP6M2, CYP6P3, CYP9K1 | pnas.orgresearchgate.netpnas.org |

| Carboxylesterases (ESTs) | Hydrolysis of the ester bond in pyrethroid molecules. | E4, FE4 | pjoes.commdpi.comresearchgate.net |

| Glutathione S-Transferases (GSTs) | Detoxification through conjugation with glutathione. | GSTE2 | mdpi.comnih.govgithub.io |

Reduced Cuticular Penetration

The insect cuticle serves as the first line of defense against insecticides. researchgate.net Reduced cuticular penetration, also known as penetration resistance, is a mechanism where changes in the cuticle slow down the absorption of the insecticide into the insect's body. irac-online.orglstmed.ac.uk This mechanism on its own may only provide a low level of resistance. However, by slowing the rate of insecticide entry, it allows more time for detoxification enzymes to metabolize the compound before it reaches the nervous system, thereby synergizing other resistance mechanisms. researchgate.netlstmed.ac.uk

Modifications leading to reduced penetration can include an increase in cuticle thickness or changes in its composition, such as an altered profile of cuticular hydrocarbons. frontiersin.orglstmed.ac.ukinfravec2.eu Studies have shown a correlation between a thicker cuticle and increased tolerance to pyrethroids in several insect species, including the bed bug, Cimex lectularius, and the malaria vector, Anopheles funestus. plos.orgnih.gov Overexpression of genes involved in cuticle deposition and hydrocarbon biosynthesis, such as CYP4G16, has been linked to this resistance mechanism. lstmed.ac.ukpnas.org

Genetic Basis of Pyrethrin I Resistance

The ability of an insect population to resist Pyrethrin I is rooted in its genetic makeup. The resistance mechanisms described above are all the result of genetic changes that are selected for under insecticide pressure. researchgate.net

The genetic basis of target-site resistance is relatively well understood, involving specific single nucleotide polymorphisms (SNPs) in the VGSC gene that lead to kdr mutations. researchgate.netnih.gov These mutations arise spontaneously and can spread rapidly through a population if they confer a survival advantage. nih.gov

The genetics of metabolic resistance are often more complex. Resistance can be caused by the upregulation of detoxification genes, which may result from mutations in regulatory regions (cis-acting elements) or in other genes that control the expression of detoxification enzymes (trans-acting factors). researchgate.netresearchgate.net Gene amplification, where the number of copies of a particular detoxification gene increases, is another common genetic mechanism leading to the overproduction of enzymes like esterases. researchgate.netgithub.io

Inheritance Patterns of Resistance (e.g., Autosomal, Dominance)

The development of resistance to Pyrethrin I in various insect populations is a significant concern in pest management. Understanding the genetic basis of this resistance is crucial for developing effective countermeasures. Studies on several insect species have elucidated the inheritance patterns of pyrethrin and pyrethroid resistance, revealing common and species-specific mechanisms.

In the German cockroach, Blattella germanica, resistance to pyrethrins (B594832) is inherited as a simple, autosomal, and incompletely dominant trait. oup.comoup.com This means the gene responsible for resistance is located on a non-sex chromosome and is passed down from parents to offspring in a predictable manner. The incomplete dominance signifies that heterozygous individuals, carrying one copy of the resistance allele and one copy of the susceptible allele, exhibit a level of resistance intermediate to that of homozygous resistant and homozygous susceptible individuals. oup.comoup.com Early research confirmed this inheritance pattern through conventional crossing experiments. oup.com

Similarly, studies on the inheritance of resistance to the pyrethroid deltamethrin (B41696) in Triatoma infestans, a vector for Chagas disease, have shown an autosomal and incompletely dominant pattern. nih.gov Reciprocal crosses between resistant and susceptible strains resulted in F1 generations with resistance levels that were intermediate, though closer to the resistant parent, confirming this mode of inheritance. nih.gov

In the fall armyworm, Spodoptera frugiperda, the inheritance of pyrethroid resistance can be more complex. For instance, resistance to esfenvalerate (B1671249) has been shown to be X-linked and incompletely dominant, while resistance to deltamethrin in the same species is autosomally inherited and also incompletely dominant. mdpi.comdntb.gov.ua This highlights that the inheritance pattern can vary depending on the specific pyrethroid compound and the insect species .

Research on the house fly, Musca domestica, has also contributed significantly to the understanding of pyrethrin resistance inheritance. Early studies identified that knockdown resistance (kdr) to DDT and pyrethrins is a recessive trait. annualreviews.org However, more recent and detailed genetic analyses have revealed a more complex picture involving multiple autosomal interactions. nih.govnih.gov In the ALHF strain of the house fly, which is highly resistant to pyrethroids, resistance factors have been linked to autosomes 1, 2, 3, and 5. nih.govnih.gov This polygenic nature of resistance, involving multiple genes, can lead to very high levels of resistance through synergistic interactions between different resistance mechanisms.

Table 1: Summary of Inheritance Patterns of Pyrethroid Resistance in Various Insect Species

| Insect Species | Pyrethroid Compound | Inheritance Pattern | Reference |

|---|---|---|---|

| German Cockroach (Blattella germanica) | Pyrethrins | Autosomal, incompletely dominant | oup.comoup.com |

| Chagas Disease Vector (Triatoma infestans) | Deltamethrin | Autosomal, incompletely dominant | nih.gov |

| Fall Armyworm (Spodoptera frugiperda) | Esfenvalerate | X-linked, incompletely dominant | mdpi.comdntb.gov.ua |

| Deltamethrin | Autosomal, incompletely dominant | mdpi.comdntb.gov.ua | |

| House Fly (Musca domestica) | Pyrethrins/DDT (kdr) | Recessive (early studies), Polygenic/Autosomal interactions (later studies) | annualreviews.orgnih.govnih.gov |

Identification of Resistance Genes and Alleles

The genetic basis of resistance to Pyrethrin I and other pyrethroids primarily involves two main mechanisms: target-site insensitivity and metabolic resistance.

Target-Site Insensitivity: The primary target of pyrethroid insecticides is the voltage-gated sodium channel (VGSC) in the insect's nervous system. fao.org Mutations in the gene encoding this channel can lead to a modified protein that is less sensitive to the insecticide, a phenomenon known as knockdown resistance (kdr). fao.orgmdpi.com These mutations are a major cause of pyrethroid resistance across a wide range of insect species. fao.org

Several specific point mutations within the para-type sodium channel gene have been identified and linked to pyrethroid resistance. researchgate.net In the tomato leaf miner, Tuta absoluta, three kdr/super-kdr type mutations (M918T, T929I, and L1014F) have been found at high frequencies in resistant populations. nih.gov Similarly, in the mosquito Aedes aegypti, various single nucleotide polymorphisms in the VGSC gene are associated with pyrethroid resistance. fao.org For instance, mutations at positions V410L, V1016I, and F1534C have been described in Ae. aegypti populations in the Americas. researchgate.net In goat biting lice, Bovicola caprae, substitutions such as T917I and L920F in domain II of the VGSC gene are linked to pyrethroid resistance. nih.goviranjournals.ir

Metabolic Resistance: This form of resistance involves the enhanced detoxification of the insecticide by various enzyme systems before it can reach its target site. researchgate.net The major enzyme families implicated in pyrethroid metabolism are:

Cytochrome P450 monooxygenases (P450s): Overexpression of P450 genes is a common mechanism of pyrethroid resistance. researchgate.net For example, in the house fly, the overexpression of the CYP6D1 gene is linked to pyrethroid resistance. researchgate.net Studies in Anopheles funestus have shown that increased activity of P450s contributes to pyrethroid resistance, with specific genes like CYP6P9a and CYP6P9b being over-expressed. researchgate.net

Glutathione S-transferases (GSTs): These enzymes are also involved in the detoxification of pyrethroids. researchgate.net

Carboxylesterases (COEs): Increased production of carboxylesterases can lead to resistance against pyrethroids, as seen in the green peach aphid, Myzus persicae. researchgate.net

Synergist bioassays are often used to identify the involvement of these enzyme systems. For example, in the fall armyworm, the use of synergists that inhibit P450s, esterases, and GSTs confirmed the crucial role of these enzymes in pyrethroid resistance. mdpi.comdntb.gov.ua

Table 2: Key Genes and Alleles Associated with Pyrethroid Resistance

| Resistance Mechanism | Gene/Enzyme Family | Specific Alleles/Mutations | Insect Species | Reference |

|---|---|---|---|---|

| Target-Site Insensitivity (kdr) | Voltage-Gated Sodium Channel (VGSC) | M918T, T929I, L1014F | Tuta absoluta | nih.gov |

| V410L, V1016I, F1534C | Aedes aegypti | researchgate.net | ||

| T917I, L920F | Bovicola caprae | nih.goviranjournals.ir | ||

| L1014F, L1014S | Anopheles gambiae | researchgate.net | ||

| Metabolic Resistance | Cytochrome P450s | CYP6D1, CYP6P9a, CYP6P9b | Musca domestica, Anopheles funestus | researchgate.net |

| Glutathione S-transferases | - | Anopheles funestus | researchgate.net | |

| Carboxylesterases | - | Myzus persicae | researchgate.net |

Molecular Markers for Resistance Monitoring

The identification of specific genes and mutations responsible for Pyrethrin I resistance allows for the development of molecular markers for monitoring resistance in pest populations. fao.orgmdpi.com These markers are invaluable tools for insecticide resistance management (IRM), enabling early detection and tracking of resistance alleles in the field. plos.org

The most commonly used molecular markers for pyrethroid resistance are based on the detection of kdr mutations in the voltage-gated sodium channel gene. mdpi.com Techniques such as Polymerase Chain Reaction (PCR) amplification of specific alleles (PASA) can be employed to identify the genotypes of individual insects, distinguishing between homozygous susceptible (sus/sus), heterozygous resistant (kdr/sus), and homozygous resistant (kdr/kdr) individuals. researchgate.netcabidigitallibrary.org This allows for the calculation of resistance allele frequencies within a population.

High-throughput DNA-based diagnostic assays have been developed for various pests. For example, in the tomato leaf miner, Tuta absoluta, such assays are used to assess the prevalence of the M918T, T929I, and L1014F mutations in field populations. nih.gov Similarly, for the mosquito Aedes aegypti, the collection of kdr mutations has facilitated the development of molecular tools for resistance monitoring. fao.org

While markers for target-site resistance are well-established, developing robust molecular markers for metabolic resistance has been more challenging. plos.org This is because metabolic resistance often involves the up-regulation of multiple genes, and the link between genotype and phenotype can be complex. mdpi.com However, advances in genomics and transcriptomics are providing new opportunities to identify mutations in regulatory regions or the coding sequences of detoxification enzymes that can serve as markers for metabolic resistance. plos.org

Dynamics of Resistance Evolution and Spread in Pest Populations

The evolution of Pyrethrin I resistance in a pest population is a dynamic process driven by the selective pressure exerted by the insecticide. plos.org Continuous and widespread use of pyrethroids leads to an increase in the frequency of pre-existing or newly arisen resistance alleles. plos.orgplos.org

Initially, resistance alleles may be present at very low frequencies in a population. mdpi.com However, when the insecticide is applied, susceptible individuals are killed, while resistant individuals survive and reproduce, passing on the resistance genes to their offspring. Over successive generations of exposure, the frequency of these resistance alleles increases, and resistance becomes widespread throughout the population. researchgate.net

The rate of resistance evolution is influenced by several factors, including:

The intensity of selection pressure: Frequent and widespread insecticide applications accelerate the selection process. plos.org

The genetics of resistance: The dominance of resistance alleles plays a crucial role. Dominant or incompletely dominant resistance alleles can spread more rapidly because heterozygous individuals also have a survival advantage. plos.org